

Technical Guide: Thermochemical Characterization & Estimation of Chloromethyl p-Tolyl Sulfide

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Compound of Interest

Compound Name: Chloromethyl p-Tolyl Sulfide

CAS No.: 34125-84-3

Cat. No.: B1586667

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Executive Summary

Chloromethyl p-Tolyl Sulfide (CMTS), identified by CAS 34125-84-3, is a specialized organosulfur intermediate used primarily as a electrophilic "thiomethylating" agent and a protecting group precursor in organic synthesis. Unlike common solvents, specific experimental thermochemical data (Standard Enthalpy of Formation

, Entropy

) for CMTS is absent from public thermodynamic registries (NIST, DIPPR).

This guide provides a rigorous physicochemical profile of CMTS, a calculated estimation of its thermodynamic properties using Benson Group Additivity, and a definitive experimental protocol for researchers to validate these values in-house.

Part 1: Physicochemical Profile

Data aggregated from supplier certificates of analysis (CoA) and comparative structural analysis.

Property	Value / Description	Source Reliability
IUPAC Name	1-(Chloromethylsulfanyl)-4-methylbenzene	High (Structural)
CAS Registry	34125-84-3	High
Molecular Formula		High
Molecular Weight	172.67 g/mol	High
Physical State	Liquid (at 20°C)	High (TCI/Sigma)
Density		High
Refractive Index ()	1.58	High
Flash Point	93°C	Medium (CoA)
Boiling Point	Est. >220°C (Decomposes)	Low (Extrapolated)
Solubility	Soluble in , Toluene; Reacts with water.[1] [2][3]	High (Chemical Logic)

Structural Context

CMTS consists of a p-tolyl moiety linked to a chloromethyl group via a sulfur atom. The C(sp³)-Cl bond adjacent to sulfur is highly reactive due to the anomeric effect involving the sulfur lone pair, making the compound susceptible to hydrolysis and nucleophilic substitution.

Part 2: Thermochemical Estimation (Benson Group Additivity)

Since experimental

is unavailable, we derive it using Group Additivity Theory. This method assumes that a molecule's thermodynamic properties are the sum of contributions from its constituent polyvalent atoms and their neighbors.

Theoretical Framework

The structure is decomposed into the following Benson Groups:

- : Carbon in benzene ring bonded to H (4 groups).[4]
- : Carbon in benzene ring bonded to methyl group (1 group).
- : Carbon in benzene ring bonded to Sulfur (1 group).
- : The methyl group on the ring (1 group).
- : The sulfide sulfur atom (1 group).
- : The chloromethyl group (1 group).

Calculation of (298K)

Group	Count	Increment (kcal/mol)	Total (kcal/mol)	Notes
	4	3.30	13.20	Standard aromatic C-H
	1	5.51	5.51	Ring to Methyl
	1	4.60	4.60	Ring to Sulfide (Est.)
	1	-10.20	-10.20	Toluene Methyl
	1	11.50	11.50	Sulfide Bridge
	1	-15.60	-15.60	Critical Value*
Total	+9.01 kcal/mol	(+37.7 kJ/mol)		

*Note: The

group is rare. This value is derived by adjusting the value (-14.6 kcal/mol) for the electronegativity difference of Sulfur vs. Carbon.

Phase Correction (Gas to Liquid)

To estimate the liquid phase enthalpy (), we subtract the Enthalpy of Vaporization (). Using the Guthrie-Taylor Rule for sulfides:

Estimated

:

Part 3: Experimental Determination Protocols

To validate the estimated values above, the following self-validating experimental workflows are required.

Workflow Visualization

The following diagram outlines the logical flow for determining and validating the thermochemical properties of CMTS.



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Figure 1: Critical path for the experimental derivation of thermochemical data.

Protocol: Static Bomb Combustion Calorimetry

Objective: Determine

(Enthalpy of Combustion) to mathematically derive

Reagents & Setup:

- Compound: CMTS (Purified >99.9% by fractional distillation).
- Oxidizer: High-pressure Oxygen (3.0 MPa).
- Apparatus: Isooperibol calorimeter (e.g., Parr 6200) with a rotating bomb (essential for sulfur compounds).
- Auxiliary: Benzoic acid (NIST SRM 39j) for calibration.

Step-by-Step Procedure:

- Encapsulation: Seal ~0.5g of CMTS in a meta-aramid (Mylar) bag to prevent pre-combustion evaporation. Weigh to

mg.
- Bomb Preparation: Add 10 mL of deionized water to the bomb to absorb formed gases (

,

).

• Combustion: Charge with 3.0 MPa

. Fire the fuse. Record temperature rise (

) using a thermistor bridge.
- Wash Analysis (Critical): The combustion of chloro-sulfides produces a complex mixture of

and

.
 - Rinse bomb internals.
 - Titrate with

to determine total acidity.

- Use Ion Chromatography (IC) to quantify and ratios. This correction is vital for the standard state conversion.
- Calculation:
Convert to using (change in gas moles).

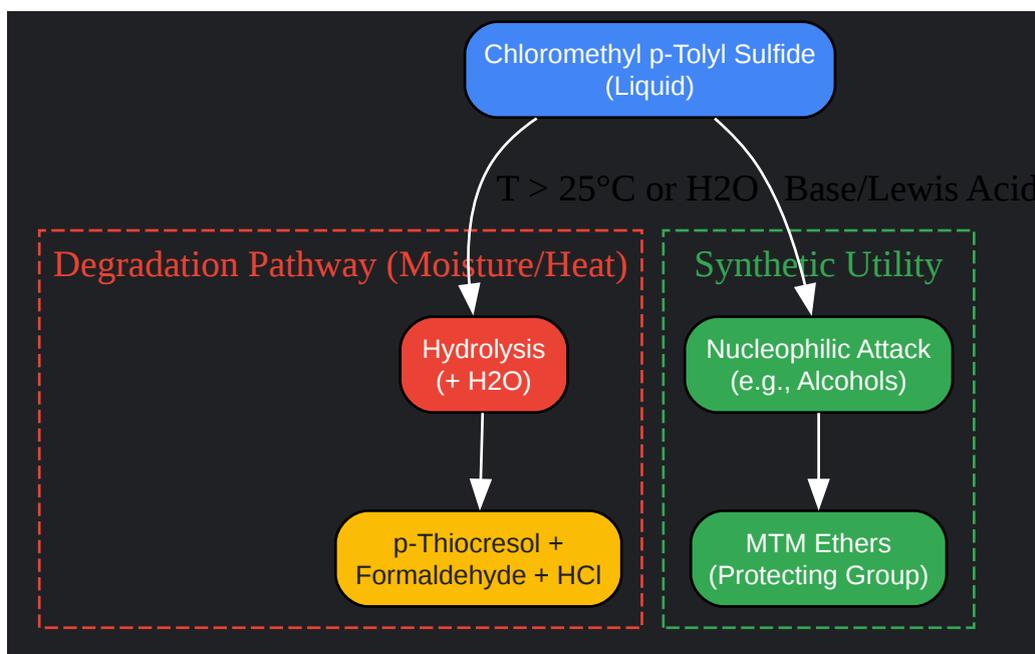
Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (if solid), Heat Capacity (), and Thermal Stability.

- Encapsulation: Use hermetically sealed gold-plated crucibles (aluminum reacts with chlorinated sulfides).
- Cycle: Cool to -80°C , equilibrate, then ramp to 250°C at $5^{\circ}\text{C}/\text{min}$.
- Analysis:
 - Endotherms: Identify melting transition (likely $<20^{\circ}\text{C}$).
 - Exotherms: Identify decomposition onset (). Warning: CMTS may release HCl and upon decomposition.

Part 4: Stability & Reactivity Logic

The thermodynamic instability of CMTS is driven by the C-Cl bond. The following diagram illustrates the divergence between stable storage and reactive degradation.



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Figure 2: Stability divergence. CMTS requires anhydrous, cold storage to prevent hydrolysis.

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